Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-1-cyclopentylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)9-7-14(13-10(9)12)8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSDBQPOOOLDIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1N)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a representative procedure, ethyl (E)-2-cyano-3-ethoxyacrylate (5 g, 29.5 mmol) is dissolved in ethanol (50 mL), followed by dropwise addition of hydrazine (1.8 mL, 29.5 mmol). The mixture is stirred at room temperature for 10 minutes and refluxed overnight. The reaction proceeds via nucleophilic attack of hydrazine on the α,β-unsaturated ester, forming a hydrazone intermediate that undergoes cyclization to yield the pyrazole ring.
Key Parameters:
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Solvent : Ethanol (polar protic) facilitates proton transfer during cyclization.
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Yield : 99% after purification via ethyl acetate extraction and sodium sulfate drying.
Esterification and Functional Group Interconversion
The ethyl ester at position 4 is introduced either during cyclocondensation or via post-synthetic modification.
Direct Esterification During Cyclocondensation
Using ethyl acetoacetate as a starting material incorporates the ethyl ester group early in the synthesis. For instance, triethyl orthoformate and acetic anhydride react with ethyl acetoacetate to form 2-ethoxymethylene acetoacetic ester, which subsequently cyclizes with hydrazine.
Late-Stage Esterification
If the ester group is absent in earlier steps, it can be introduced via acid-catalyzed esterification. For example, 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid (1 equiv) is refluxed with ethanol (excess) and thionyl chloride (1.2 equiv) as a catalyst. The reaction proceeds via formation of an acyl chloride intermediate, which reacts with ethanol to yield the ester.
Critical Considerations:
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Catalyst : Thionyl chloride ensures complete conversion but requires careful handling due to toxicity.
Purification and Characterization
Workup Procedures
Analytical Data
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¹H-NMR : Key signals include δ 1.47 ppm (triplet, CH₂CH₃), δ 4.50 ppm (quartet, OCH₂), and δ 8.60 ppm (pyrazole H5).
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MS (ESI) : m/z 224.1 [M+H]⁺ aligns with the molecular weight of 223.27 g/mol.
Comparative Analysis of Synthetic Routes
Key Takeaways :
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Cyclocondensation offers the highest yield and scalability but requires specialized β-ketoesters.
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Alkylation is cost-effective but may produce regioisomers requiring chromatography.
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Late-stage esterification is versatile but adds synthetic steps.
Palladium-catalyzed C–N coupling could enable direct introduction of the cyclopentyl group, bypassing alkylation steps .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-pyrazoles, while substitution reactions can produce a variety of functionalized pyrazoles .
Scientific Research Applications
Chemical Synthesis
Synthetic Routes
The synthesis of ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves cyclization reactions utilizing cyclopentanone and hydrazine derivatives. A common method includes the reaction of cyclopentanone with hydrazine hydrate to form an intermediate hydrazine compound, which is then reacted with ethyl acetoacetate to create the pyrazole structure followed by esterification to yield the final product.
Industrial Production
In industrial settings, optimized synthetic routes are employed to enhance yield and purity. Continuous flow reactors and environmentally friendly catalysts are often utilized to improve efficiency and reduce waste during large-scale production.
Biological Applications
This compound has shown promise in various biological applications:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have demonstrated that modifications at specific positions on the pyrazole ring can enhance the inhibition of key signaling pathways involved in cancer progression, such as p38MAPK and ERK phosphorylation .
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory agents .
3. Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use in treating infections .
Case Study 1: Anticancer Research
A study published in Bioorganic & Medicinal Chemistry explored a series of pyrazole derivatives, including this compound. The research focused on their ability to inhibit cancer cell growth through modulation of the MAPK signaling pathways. The findings suggested that specific substituents on the pyrazole ring significantly influenced biological activity, highlighting the importance of structural optimization in drug design .
Case Study 2: Anti-inflammatory Potential
In another study focusing on anti-inflammatory agents, researchers synthesized a series of pyrazole derivatives and evaluated their efficacy in inhibiting pro-inflammatory cytokines. This compound was identified as a lead compound due to its potent activity against inflammation markers in vitro .
Mechanism of Action
The mechanism of action of ethyl 3-amino-1-cyclopentyl-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and other interactions that modulate the activity of these targets. This can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituent groups at the 1-, 3-, and 4-positions of the pyrazole ring. Key comparisons include:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Electronic and Steric Effects
- Cyclopentyl vs. Methyl/Unsubstituted 1-Position : The cyclopentyl group in the target compound introduces significant steric bulk compared to methyl or unsubstituted analogs. This bulk may reduce off-target interactions in biological systems, as seen in kinase inhibitors where bulky substituents improve selectivity .
- Amino vs. Chloro at 3-Position: The amino group in the target compound is electron-donating, enhancing nucleophilicity at the 3-position.
- Ethyl vs. Allyl/Methyl Esters : Ethyl esters (e.g., target compound) balance lipophilicity and hydrolytic stability. Allyl esters (e.g., CAS 1613191-73-3) offer reactivity for post-synthetic modifications, while methyl esters (e.g., CAS 85290-80-8) increase polarity, affecting solubility .
Crystallographic and Conformational Insights
Crystallographic studies of related compounds reveal substituent-dependent conformational trends. For example, ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylate exhibits a 90.2° dihedral angle between the oxazole and phenyl rings, hindering conjugation . Similarly, the cyclopentyl group in the target compound may restrict rotational freedom, influencing molecular packing and crystal lattice stability. Computational tools like Mercury CSD facilitate comparisons of intermolecular interactions and packing patterns .
Biological Activity
Ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Overview
This compound has garnered attention due to its potential therapeutic effects. Its structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
Target Interactions : The compound primarily interacts with specific enzymes and receptors, notably kinases involved in cellular signaling pathways. These interactions can lead to inhibition or activation of target proteins, thereby modulating cellular functions.
Biochemical Pathways : this compound affects important pathways such as:
- MAPK/ERK Pathway : Critical for cell division and differentiation.
- Inflammatory Pathways : Influences cytokine production and immune responses.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and the ability to cross the blood-brain barrier, suggesting potential central nervous system effects. Its pharmacokinetic profile indicates that it could be effective in various therapeutic contexts.
Antimicrobial Activity
Research indicates that similar pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Haemophilus influenzae | 0.49 μg/ml |
| N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | H. parainfluenzae | 0.49 μg/ml |
Cytotoxicity
In vitro studies have assessed the cytotoxicity of this compound on various cell lines. Notably, no significant cytotoxic effects were observed at concentrations exerting inhibitory effects against bacterial strains.
| Cell Line | Concentration (μg/ml) | Viability (%) |
|---|---|---|
| Vero Cells | Up to 200 | >90 |
Case Studies
Research has highlighted the potential of pyrazole derivatives in treating inflammatory diseases and cancers:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNFα and IL-17, suggesting their use in managing inflammatory disorders.
- Anticancer Activity : Compounds similar to this compound have demonstrated the ability to suppress tumor cell proliferation in various cancer models.
Q & A
Q. What are the optimal synthetic routes and purification strategies for Ethyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate?
- Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with hydrazines or triazenyl precursors, followed by cyclopentyl group introduction. Key steps include:
- Cyclocondensation : Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux .
- Azide Functionalization : React triazenyl intermediates with azido(trimethyl)silane in methylene chloride at 0–50°C, monitored by TLC .
- Purification : Employ flash chromatography (e.g., cyclohexane/ethyl acetate gradient) and characterize via -/-NMR and HRMS for structural validation .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Structural determination involves:
- Data Collection : Use SHELX programs (e.g., SHELXL for refinement) to process intensity data from single-crystal X-ray diffraction .
- Validation : Analyze bond lengths, angles, and torsion angles with Mercury CSD 2.0 for packing similarity and void visualization .
- Troubleshooting : Address twinning or low-resolution data by adjusting refinement parameters in SHELXTL or SIR97 .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Waste Disposal : Collect azide-containing byproducts separately and neutralize acidic waste (e.g., trifluoroacetic acid) before disposal .
- Emergency Measures : For spills, use absorbent materials and ventilate the area; consult SDS for first-aid guidelines .
Advanced Research Questions
Q. How can mechanistic insights into cyclocondensation reactions improve yield and selectivity?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via in-situ -NMR to identify rate-limiting steps (e.g., enamine formation) .
- Catalyst Screening : Test Brønsted/Lewis acids (e.g., trifluoroacetic acid) to accelerate cyclization and suppress side reactions like dimerization .
- Computational Modeling : Use DFT calculations to predict transition states and optimize substituent electronic effects .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR/IR data with X-ray structures to confirm substituent positions (e.g., cyclopentyl vs. benzyl groups) .
- Solvent Effects : Re-run experiments in deuterated solvents (e.g., CDCl) to eliminate shifts caused by residual protons .
- Advanced MS : Employ high-resolution mass spectrometry (HRMS) to distinguish isobaric fragments and confirm molecular formulas .
Q. What computational approaches are used to predict biological activity and binding modes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on the pyrazole core’s hydrogen-bonding potential .
- QSAR Modeling : Correlate substituent bulk (e.g., cyclopentyl vs. methyl groups) with activity using Hammett or Craig plots .
- ADMET Prediction : Apply SwissADME to assess bioavailability and cytochrome P450 interactions .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the cyclopentyl group with aryl/heteroaryl rings to study steric effects .
- Functional Group Interconversion : Convert the ester to amides or hydrazides for improved metabolic stability .
- Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity against cancer cell lines (e.g., MTT assay) .
Data Contradiction Analysis
- Case Study : Discrepancies in -NMR coupling constants between synthetic batches may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
